molecular formula C₁₃H₇D₅O₃ B1152928 2-Ethoxynaphthalene-1-carboxylic Acid-d5

2-Ethoxynaphthalene-1-carboxylic Acid-d5

Cat. No.: B1152928
M. Wt: 221.26
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxynaphthalene-1-carboxylic Acid-d5, with a molecular formula of C 13 H 7 D 5 O 3 and a molecular weight of 221.26 g/mol, is a deuterium-labelled stable isotope that presents as a light brown solid . This high-quality compound requires storage conditions between 2-8°C . The primary research application of this deuterated acid is its use as a critical precursor in the synthesis of various antistaphylococcic penicillins, a key class of antibiotics . The incorporation of five deuterium atoms (D5) makes this compound an invaluable tool for analytical research methodologies, including use as an internal standard for quantitative mass spectrometry, in drug metabolism studies (DMPK), and for tracing metabolic pathways, thereby facilitating advanced research and development in medicinal chemistry . The unlabelled form of this compound, 2-Ethoxynaphthalene-1-carboxylic Acid, is identified under CAS 2224-00-2 . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₁₃H₇D₅O₃

Molecular Weight

221.26

Synonyms

2-Ethoxy-1-naphthoic Acid-d5;  2-Ethoxy-1-naphthalenecarboxylic Acid-d5

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The ethoxy group in this compound enhances lipophilicity compared to the chloro group in 5-Chloro-1-naphthoic acid, which increases electrophilicity and reactivity in substitution reactions . The aldehyde in 2-Ethoxynaphthaldehyde-d5 shifts reactivity toward nucleophilic additions, unlike the carboxylic acid’s propensity for esterification or amidation .
  • Isotopic Labeling: Deuterated analogs (e.g., this compound) exhibit negligible isotopic effects in synthesis but enable advanced analytical tracking, unlike non-deuterated counterparts .
2.2. Positional Isomerism and Reactivity
  • 1-Carboxylic vs. 2-Carboxylic Derivatives :

    • This compound has the carboxylic acid at position 1, while 6-(Hex-5-enyloxy)naphthalene-2-carboxylic acid has it at position 2. This positional difference influences electronic distribution and intermolecular interactions, affecting solubility and crystallinity .
  • Deuterium vs. Hydrogen: The D5 labeling in this compound increases its molecular weight by ~5.03 Da compared to the non-deuterated form (estimated MW ~216.23), crucial for mass spectrometry-based pharmacokinetic studies .

Critical Notes

  • Data Limitations: Non-deuterated analogs (e.g., 2-ethoxy-1-naphthoic acid) lack explicit molecular data in the evidence, necessitating cautious extrapolation .

Q & A

Q. How can researchers synthesize 2-Ethoxynaphthalene-1-carboxylic Acid-d5 with high isotopic purity?

  • Methodological Answer : Synthesis typically involves substituting hydrogen atoms with deuterium at specific positions. A common approach is the use of deuterated ethanol (C₂D₅OD) in the ethoxylation step of naphthalene-1-carboxylic acid derivatives. For example, nucleophilic substitution reactions under anhydrous conditions with catalysts like NaOD or K₂CO₃ can ensure efficient deuterium incorporation. Post-synthesis, purification via recrystallization or preparative HPLC is critical to achieve >98% isotopic purity. Analytical validation using NMR (¹H and ²H) and mass spectrometry (MS) is essential to confirm isotopic distribution .

Q. What analytical techniques are optimal for characterizing deuterium incorporation in this compound?

  • Methodological Answer :
  • ²H NMR Spectroscopy : Detects deuterium substitution patterns by observing the absence of proton signals at specific positions.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight shifts (e.g., +5 Da for -d5 substitution) and isotopic abundance.
  • Isotopic Ratio Monitoring : Combines LC-MS/MS to quantify deuterium/hydrogen ratios, ensuring compliance with synthetic targets. Cross-validation with FTIR can identify unintended functional group modifications .

Q. How does the presence of deuterium affect the solubility and stability of this compound compared to its non-deuterated counterpart?

  • Methodological Answer : Deuterium’s higher mass slightly reduces solubility in polar solvents (e.g., water) due to stronger C-D bonds, which can be quantified via solubility assays under controlled pH and temperature. Stability studies (e.g., accelerated degradation tests under UV light or elevated temperatures) reveal slower decomposition rates for deuterated compounds, attributed to kinetic isotope effects (KIE). Comparative HPLC or TGA analyses are recommended to track stability differences .

Advanced Research Questions

Q. What mechanistic insights explain the isotopic effects of this compound in esterification reactions?

  • Methodological Answer : Deuterium at the ethoxy group alters reaction kinetics due to KIE. For instance, in acid-catalyzed esterification, the C-D bond’s slower cleavage rate reduces the reaction’s activation energy, measurable via Arrhenius plots. Isotopic labeling experiments (e.g., using ¹⁸O tracers) combined with DFT calculations can map transition states and quantify KIE (typically 2–7x slower for deuterated compounds) .

Q. How can researchers resolve discrepancies in deuterium distribution observed between NMR and MS data?

  • Methodological Answer : Discrepancies often arise from partial deuteration or proton exchange during analysis. To mitigate:
  • NMR : Use deuterated solvents (e.g., DMSO-d6) and low temperatures to minimize H/D exchange.
  • MS : Employ soft ionization techniques (e.g., ESI) and compare isotopic patterns with theoretical simulations (e.g., IsoPat).
  • Cross-Validation : Integrate LC-NMR-MS for real-time monitoring of deuterium retention .

Q. What computational models predict the pharmacokinetic impact of deuteration in this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations and QM/MM hybrid models can predict deuterium’s effects on metabolic pathways. For example:
  • CYP450 Metabolism : Simulate binding affinities and oxidation rates using docking software (e.g., AutoDock Vina).
  • ADME Properties : Use in silico tools like SwissADME to compare logP, bioavailability, and half-life differences between deuterated and non-deuterated forms .

Q. How should researchers design experiments to study isotopic scrambling in deuterated naphthalene derivatives under varying pH conditions?

  • Methodological Answer : A factorial design (e.g., 2x3 matrix) testing pH (2, 7, 12) and temperature (25°C, 40°C) can identify scrambling triggers. Use ¹³C-labeled analogs as internal standards and track deuterium migration via LC-HRMS. Statistical tools (e.g., ANOVA) analyze significant factors, while MD simulations explain proton-exchange mechanisms at molecular levels .

Data Interpretation & Contradiction Analysis

Q. How to address conflicting results in the catalytic efficiency of deuterated vs. non-deuterated compounds in enzyme inhibition assays?

  • Methodological Answer : Contradictions may stem from assay conditions (e.g., buffer composition, enzyme source). Standardize protocols by:
  • Control Experiments : Include non-deuterated analogs in the same assay batch.
  • Kinetic Profiling : Measure kcat/KM ratios under identical conditions.
  • Structural Analysis : Use X-ray crystallography or Cryo-EM to compare enzyme-ligand binding modes .

Q. What strategies validate the isotopic integrity of this compound in long-term storage?

  • Methodological Answer :
  • Stability Chambers : Store samples at -20°C under inert gas (N₂/Ar) to prevent H/D exchange.
  • Periodic Reanalysis : Use qNMR and HRMS every 6 months to track deuterium loss.
  • Degradation Pathway Mapping : Identify decomposition products via GC-MS and adjust storage conditions accordingly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.